![molecular formula C16H16N4O3 B5546677 methyl 4-{2-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]carbonohydrazonoyl}benzoate](/img/structure/B5546677.png)
methyl 4-{2-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]carbonohydrazonoyl}benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to methyl 4-{2-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]carbonohydrazonoyl}benzoate often involves reactions that yield complex molecular structures. For example, the reaction of 1-phenyl-3-methyl-4-benzoyl-pyrazol-5-one and benzoyl hydrazide in refluxing ethanol produced a characterized compound through NMR spectroscopy and single-crystal X-ray structure study, revealing a nonplanar molecule existing in the keto-amine form with intermolecular hydrogen bonding forming a seven-membered ring system (Asegbeloyin et al., 2014).
Molecular Structure Analysis
The molecular structure of compounds in this category is often analyzed through X-ray diffraction and spectroscopy. For instance, a compound synthesized was characterized by its polarized molecular-electronic structure and linked into chains of edge-fused rings by a combination of N-H...O and C-H...O hydrogen bonds (Portilla et al., 2007).
Chemical Reactions and Properties
The chemical reactions and properties of such compounds can include the formation of hydrogen-bonded sheets and chains through specific hydrogen bonds. These structures contribute to the compounds' stability and reactivity. For example, molecules of methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate exhibit a charge-separated structure in the nitroaniline portion, linking into chains of edge-fused rings (Portilla et al., 2007).
Wissenschaftliche Forschungsanwendungen
Heterocyclic System Synthesis
- Research by Toplak et al. (1999) focused on the synthesis of heterocyclic systems using methyl (Z)-2-[(benzyloxycarbonyl)amino]-3-dimethylaminopropenoate. This compound was utilized to prepare various substituted heterocycles, demonstrating the potential for synthesizing complex molecules that could have applications in drug discovery and development Toplak, R., Svete, J., Grdadolnik, S., & Stanovnik, B. (1999). Collection of Czechoslovak Chemical Communications.
Molecular Structure and Hydrogen Bonding
- A study by Portilla et al. (2007) investigated the molecular structure and hydrogen bonding patterns of isomeric methyl benzoates. Understanding these structural properties can inform the design of molecules with specific characteristics, such as improved solubility or stability, which are crucial in pharmaceutical sciences Portilla, J., Mata, E. G., Cobo, J., Low, J. N., & Glidewell, C. (2007). Acta Crystallographica Section C, Crystal Structure Communications.
Biological Activity
- Asegbeloyin et al. (2014) discussed the synthesis, characterization, and biological activity of N′-[(Z)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]benzohydrazide and its metal complexes. This work highlights the potential therapeutic applications of such compounds, with specific focus on their cytotoxic and antimicrobial activities Asegbeloyin, J., Ujam, O. T., Okafor, E., Babahan, I., Çoban, E., Özmen, A., & Biyik, H. (2014). Bioinorganic Chemistry and Applications.
Eigenschaften
IUPAC Name |
methyl 4-[(E)-[(5-cyclopropyl-1H-pyrazole-3-carbonyl)hydrazinylidene]methyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3/c1-23-16(22)12-4-2-10(3-5-12)9-17-20-15(21)14-8-13(18-19-14)11-6-7-11/h2-5,8-9,11H,6-7H2,1H3,(H,18,19)(H,20,21)/b17-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZTKEWIPKFTTGP-RQZCQDPDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=NNC(=O)C2=NNC(=C2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=N/NC(=O)C2=NNC(=C2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-[(E)-{2-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]hydrazinylidene}methyl]benzoate |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.